5-Methoxy-2,7-dimethylocta-1,6-diene
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Overview
Description
5-Methoxy-2,7-dimethylocta-1,6-diene is an organic compound with the molecular formula C11H20O. It is a derivative of octadiene, characterized by the presence of methoxy and methyl groups. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,7-dimethylocta-1,6-diene typically involves the reaction of 3,7-dimethylocta-1,6-diene with methanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Methanol
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,7-dimethylocta-1,6-diene undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation at the vinyl group using rhodium (III) and iron (III) chloride in the presence of oxygen.
Hydroformylation: Reaction with rhodium hydride complexes to form aldehydes.
Isomerization: Alkene isomerization reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Rhodium (III) chloride, iron (III) chloride, oxygen
Hydroformylation: Rhodium hydride complexes
Isomerization: Catalysts such as rhodium complexes
Major Products Formed
Oxidation: Methyl ketones
Hydroformylation: Aldehydes
Isomerization: Isomerized alkenes
Scientific Research Applications
5-Methoxy-2,7-dimethylocta-1,6-diene is utilized in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of complex organic molecules.
Biology: Studying the effects of methoxy and methyl groups on biological activity.
Medicine: Investigating potential therapeutic properties.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 5-Methoxy-2,7-dimethylocta-1,6-diene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding, while the diene structure allows for various addition reactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Nerol, methyl ether: Similar structure with a methoxy group.
Geranyl methyl ether: Another derivative of octadiene with similar functional groups.
Uniqueness
5-Methoxy-2,7-dimethylocta-1,6-diene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications in various fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
54009-90-4 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
5-methoxy-2,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C11H20O/c1-9(2)6-7-11(12-5)8-10(3)4/h8,11H,1,6-7H2,2-5H3 |
InChI Key |
XADMTPDRRKVYOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(CCC(=C)C)OC)C |
Origin of Product |
United States |
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